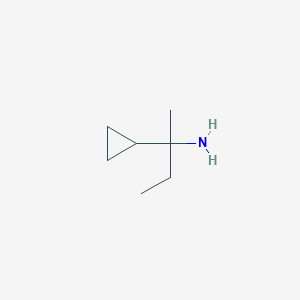
2-Cyclopropylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylbutan-2-amine is an organic compound with the molecular formula C₇H₁₅N It is a cyclopropyl-substituted amine, characterized by a cyclopropyl group attached to the second carbon of a butane chain, with an amine group (-NH₂) also attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylbutan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For example, the reaction of 2-cyclopropylbutan-2-yl chloride with ammonia can yield this compound. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Another method involves the reductive amination of a ketone. In this case, 2-cyclopropylbutan-2-one can be reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are essential to obtain high-purity products suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amine derivatives
Applications De Recherche Scientifique
2-Cyclopropylbutan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of cyclopropyl-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 2-Cyclopropylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction pathways. Additionally, its cyclopropyl group can confer unique steric and electronic properties, enhancing its binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropylbutan-2-ol: An alcohol derivative with similar structural features but different functional group.
2-Cyclopropylbutan-2-one: A ketone derivative with a carbonyl group instead of an amine.
Cyclopropylamine: A simpler amine with a cyclopropyl group directly attached to the nitrogen atom.
Uniqueness
2-Cyclopropylbutan-2-amine is unique due to its combination of a cyclopropyl group and a butane chain with an amine functional group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H15N |
|---|---|
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
2-cyclopropylbutan-2-amine |
InChI |
InChI=1S/C7H15N/c1-3-7(2,8)6-4-5-6/h6H,3-5,8H2,1-2H3 |
Clé InChI |
FZUODZMARWYKLI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13239682.png)
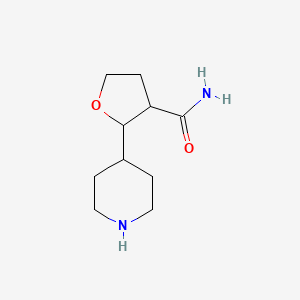
![3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239684.png)
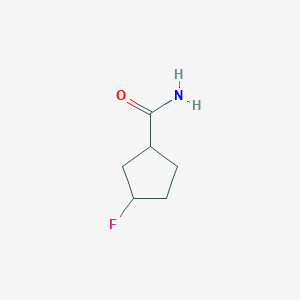
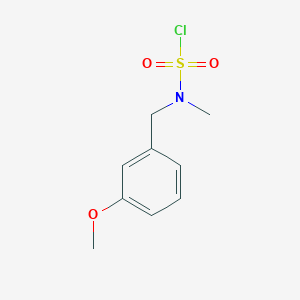
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13239708.png)
![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)
![5-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-one](/img/structure/B13239717.png)
![N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B13239720.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13239722.png)
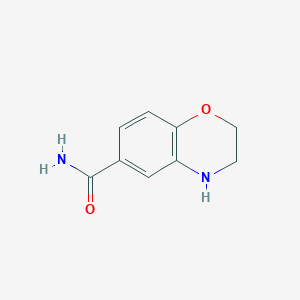
![5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B13239733.png)
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13239743.png)
